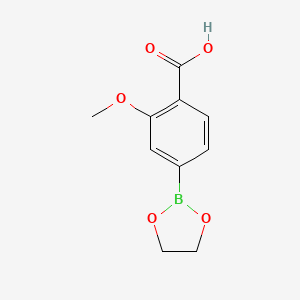
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boronic ester group and a methoxybenzoic acid moiety, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include temperatures ranging from 80°C to 100°C and reaction times of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under mild to moderate temperatures.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug delivery agent and in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic ester group interacts with molecular targets through the formation of boronate complexes, which can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Comparison: 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid is unique due to its specific combination of a boronic ester and a methoxybenzoic acid moiety. This combination provides distinct reactivity and stability compared to other boronic ester compounds. For instance, the presence of the methoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H11BO5 |
|---|---|
Molecular Weight |
222.00 g/mol |
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H11BO5/c1-14-9-6-7(11-15-4-5-16-11)2-3-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
HFHQBOMMZHZXBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



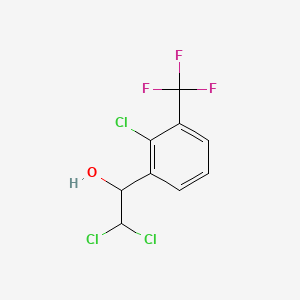
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
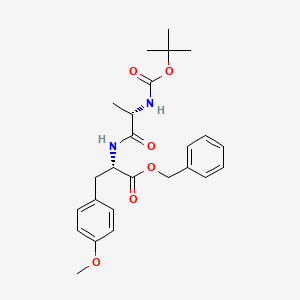
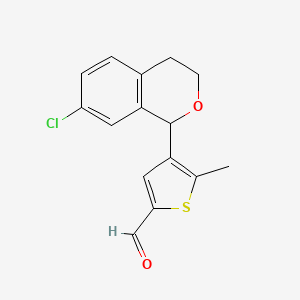
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)


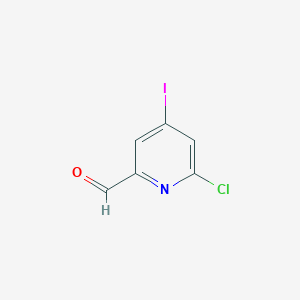

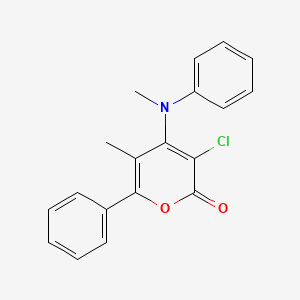
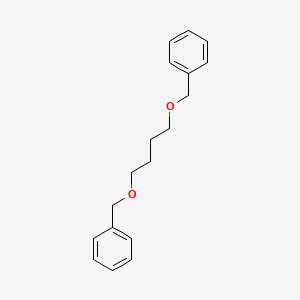
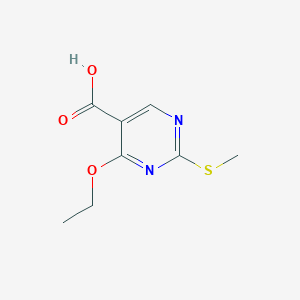
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
